

**Compound of Interest**

Compound Name: Isocitric Acid

Cat. No.: B1196412

For researchers, scientists, and drug development professionals, the accurate quantification of **isocitric acid**, a key intermediate in the citric acid cycle, is essential.

## Principle of Isocitric Acid Enzymatic Assays

The majority of commercially available **isocitric acid** assay kits operate on the same enzymatic principle. The enzyme isocitrate dehydrogenase (ICDH) (e.g., 450 nm or 565 nm).

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NADPH [label="NADPH"];
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NADP -> ICDH [style=invis];
ICDH -> alpha_KG;
ICDH -> NADPH;
NADPH -> Absorbance;
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```

## Linearity Assessment

**Objective:** To determine the range over which the assay response is directly proportional to the concentration of isocitric acid.

**Protocol:**

- Prepare a series of at least five dilutions of the **isocitric acid** standard provided with the kit, covering a range of concentrations.
- Run each dilution in triplicate according to the kit's instructions.
- Measure the absorbance for each dilution.
- Plot the mean absorbance values against the corresponding concentrations of **isocitric acid**.
- Perform a linear regression analysis and determine the coefficient of determination ( $R^2$ ). A value of  $R^2 > 0.9$  is required for the assay to be considered valid.

## Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of **isocitric acid** that can be reliably detected and quantified.

Protocol:

- Prepare a blank sample (a matrix similar to the test samples but without **isocitric acid**) and a series of low concentration samples.

- Measure the absorbance of the blank sample in at least 10 replicates.
- Calculate the mean ( $\mu_B$ ) and standard deviation ( $\sigma_B$ ) of the blank readings.
- LOD is typically calculated as  $\mu_B + 3\sigma_B$ .[\[2\]](#)[\[3\]](#)
- LOQ is the lowest concentration that can be measured with acceptable precision and accuracy and is often calculated as  $10\sigma_B$ .
- Alternatively, the LOD can be determined as the lowest concentration that gives a signal-to-noise ratio of 3.

## Precision (Intra- and Inter-Assay)

Objective: To assess the repeatability and reproducibility of the assay.

Protocol:

- Intra-Assay Precision:

-

Prepare three samples with low, medium, and high concentrations of **isocitric acid**.

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Assay each sample in at least 10 replicates within the same run.[\[4\]](#)[\[5\]](#)

- 

Calculate the mean, standard deviation, and coefficient of variation (CV%) for each sample. The CV% is cal

- 

An intra-assay CV of <10% is generally considered acceptable.[\[4\]](#)[\[5\]](#)

- 

Inter-Assay Precision:

- 

Use the same three samples with low, medium, and high concentrations of **isocitric acid**.

- 

Assay these samples in triplicate on different days, by different analysts, or using different batches of

- 

Calculate the mean, standard deviation, and CV% for each sample across all runs.

- 

An inter-assay CV of <15% is generally considered acceptable.[\[4\]](#)[\[5\]](#)

## Accuracy (Spike-Recovery)

Objective: To evaluate the effect of the sample matrix on the quantification of **isocitric acid** and determine

Protocol:

- Select a representative sample matrix.
- Divide the sample into two aliquots.
- "Spike" one aliquot with a known concentration of **isocitric acid** standard. The other aliquot remains unspike
- Assay both the spiked and unspiked samples in triplicate.
- Calculate the percentage recovery using the following formula:  
$$\% \text{ Recovery} = [( \text{Concentration in spiked sample} - \text{Concentration in unspiked sample} ) / \text{Known concentration of } s$$
-

A recovery rate between 80% and 120% is generally considered acceptable.[9][10]

## Conclusion

The selection of an appropriate **isocitric acid** assay kit should be based on a thorough evaluation of its performance.

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## References

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